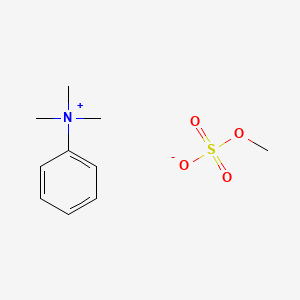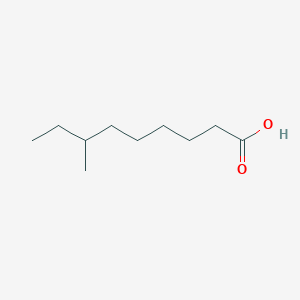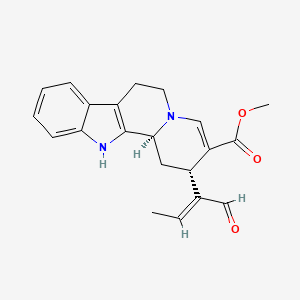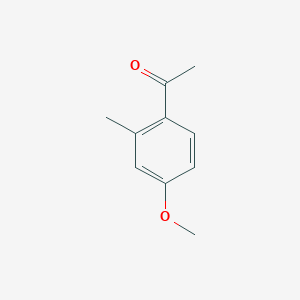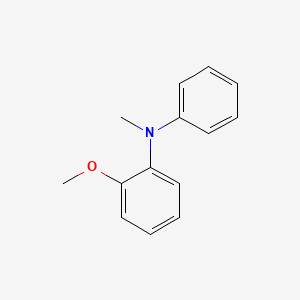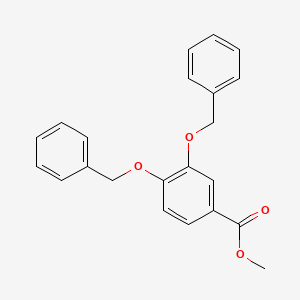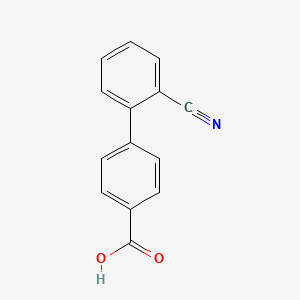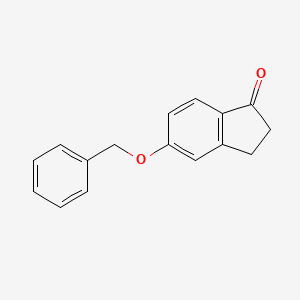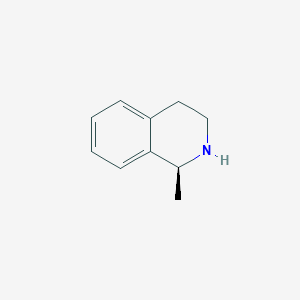
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (S-MTIQ) is a naturally occurring compound that has been the subject of scientific research due to its potential therapeutic properties. It is a member of the isoquinoline alkaloid family and has been found in a variety of plant species, including the Chinese herb Stephania tetrandra.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties and Parkinson's Disease
- Endogenous Parkinsonism-Preventing Agent : It has been shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline acts as an endogenous agent preventing Parkinsonism in mammals (Singh & Shah, 2017).
- Role in Parkinson's Disease : The compound has been identified in both parkinsonian and normal human brains, with a marked increase in parkinsonian brains, suggesting a potential role in the disease's pathogenesis (Niwa et al., 1987).
- Neuroprotective Effect : Studies have demonstrated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against various neurotoxins, indicating its potential utility in treating Parkinson's disease (Kotake et al., 2005).
Anticancer Potential
- Anticancer Properties : 1,2,3,4-tetrahydroisoquinoline derivatives, including (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential as anticancer agents. The FDA approval of trabectedin for treating soft tissue sarcomas highlights the significance of these compounds in cancer drug discovery (Singh & Shah, 2017).
Enzymatic Reactions and Metabolism
- N-Methylation in the Brain : The compound undergoes N-methylation in the human brain, indicating its involvement in complex biochemical pathways and its potential as a precursor to neurotoxins related to dopamine metabolism (Naoi et al., 1989).
Synthesis and Chemical Properties
- Synthesis Approaches : Research has been conducted to improve the synthesis methods for 1-methyl-1,2,3,4-tetrahydroisoquinoline, reflecting its significance in pharmaceutical and chemical research (Song Hong-rui, 2011).
Eigenschaften
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458627 | |
| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
64982-61-2 | |
| Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

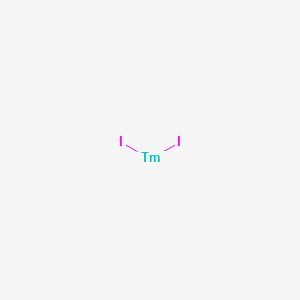
![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)
